N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique arrangement of functional groups, including a pyrazole ring, pyridine moieties, and a benzamide structure, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of various functional groups that may interact with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as a ligand, mimicking natural substrates, or inhibiting enzyme activity through competitive or allosteric mechanisms. The binding interactions are crucial for modulating biological pathways and could lead to therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole rings have shown efficacy against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-Tubercular Activity
In studies focused on anti-tubercular agents, compounds similar to this compound have demonstrated promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects against the pathogen .
Anti-inflammatory Properties
Compounds featuring pyrazole and pyridine moieties have also been evaluated for their anti-inflammatory capabilities. In vitro studies have shown that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study synthesized a series of pyrazole derivatives and assessed their biological activities. Among these, compounds with similar structures to this compound showed notable anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 μM .
Study 2: In Vitro Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The most active compounds achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .
Data Summary
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-27-20(10-12-26-27)19-9-8-16(14-24-19)15-25-22(28)17-5-4-6-18(13-17)29-21-7-2-3-11-23-21/h2-14H,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVCQZMQOGOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.